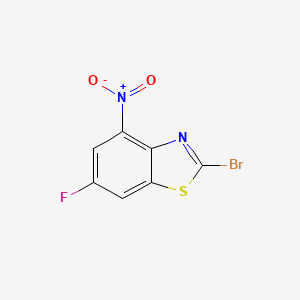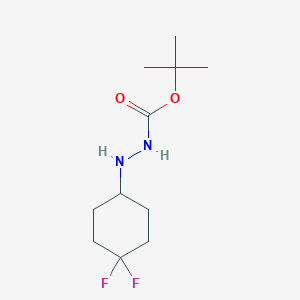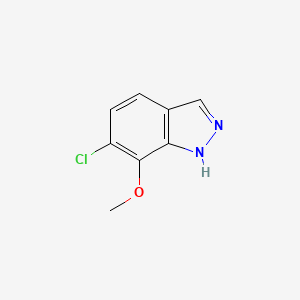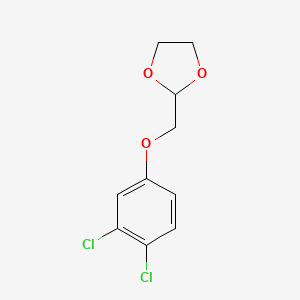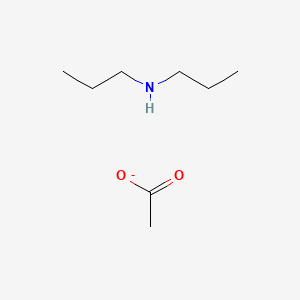
Dipropylamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropylamine acetate is an organic compound that belongs to the class of amines and acetates. It is a colorless liquid with a characteristic odor and is used in various industrial and scientific applications. The compound is formed by the reaction of dipropylamine with acetic acid, resulting in the formation of the acetate salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropylamine acetate can be synthesized through the reaction of dipropylamine with acetic acid. The reaction typically involves mixing equimolar amounts of dipropylamine and acetic acid in a suitable solvent, such as ethanol or water, and allowing the reaction to proceed at room temperature. The reaction can be represented as follows:
C6H15N+CH3COOH→C6H15NH3+CH3COO−
Industrial Production Methods
In industrial settings, this compound is produced by reacting dipropylamine with acetic acid in large reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropylamine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, secondary amines
Substitution: Various substituted amines and derivatives
Wissenschaftliche Forschungsanwendungen
Dipropylamine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of dipropylamine acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropylamine: A secondary amine with similar chemical properties but different steric hindrance.
Dipropylamine: A secondary amine with similar reactivity but different physical properties.
Triethylamine: A tertiary amine with different reactivity and steric properties.
Uniqueness
Dipropylamine acetate is unique due to its combination of amine and acetate functionalities, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it a versatile reagent in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C8H18NO2- |
|---|---|
Molekulargewicht |
160.23 g/mol |
IUPAC-Name |
N-propylpropan-1-amine;acetate |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4)/p-1 |
InChI-Schlüssel |
LKDMDHMCNGRIAS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCNCCC.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)
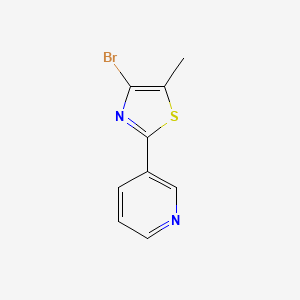
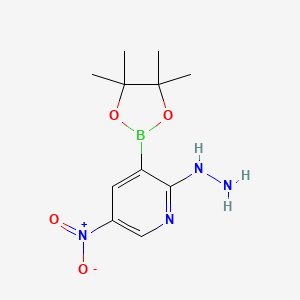
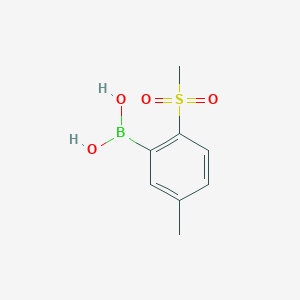

![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)

![tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11762083.png)
